molecular formula C21H23N5O4S B2895851 N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-18-6

N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2895851
CAS No.: 921789-18-6
M. Wt: 441.51
InChI Key: WCLZIJAGTYOXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core linked to a thioacetamide group and substituted aromatic rings. The molecule’s complexity arises from its bicyclic imidazo[2,1-c][1,2,4]triazole scaffold, which is functionalized with methoxyphenyl substituents at positions 3 and 5.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-28-16-7-5-15(6-8-16)25-10-11-26-20(25)23-24-21(26)31-13-19(27)22-14-4-9-17(29-2)18(12-14)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLZIJAGTYOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • 3,4-Dimethoxyphenyl group
  • Imidazo[2,1-c][1,2,4]triazole moiety
  • Thioacetamide linkage

Anticancer Properties

Research indicates that compounds containing imidazole and triazole rings exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit various cancer cell lines through multiple mechanisms:

CompoundCell LineIC50 (μM)
Triazole derivative 1HeLa (cervical carcinoma)9.6 ± 0.7
Triazole derivative 2CEM (T-lymphocyte)41 ± 3

The presence of the triazole moiety enhances the potency of these compounds against cancer cells by improving their ability to bind to biological targets involved in cell proliferation and survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that similar compounds can exhibit activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli16
Candida albicans8

These findings indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy .

Anti-inflammatory Effects

Research on related compounds has highlighted their anti-inflammatory potential. The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example:

  • Compounds were tested in RAW264.7 macrophage cells.
  • Results showed a decrease in mRNA levels of iNOS and COX-2 upon treatment with specific derivatives.

This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to cancer cell death.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Study on Triazole Derivatives : A study evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines and found significant activity correlating with structural modifications .
  • Anti-inflammatory Research : Another study focused on the synthesis and evaluation of thieno-pyrimidine analogs for their anti-inflammatory effects and found promising results related to COX inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several heterocyclic acetamide derivatives, particularly those bearing imidazo-triazole or thiadiazole cores. Below is a detailed comparison based on molecular features, synthesis, and functional properties.

Structural Analogues with Imidazo-Triazole Scaffolds

  • 2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

    • Key Differences : Replaces the 3,4-dimethoxyphenyl group with a 3-(trifluoromethyl)phenyl substituent.
    • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to the electron-donating methoxy groups in the target compound. This modification may alter binding affinity in enzyme inhibition assays .
  • 2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 921579-61-5)

    • Key Differences : Substitutes the 3,4-dimethoxyphenyl with a 4-(trifluoromethyl)phenyl group.
    • Impact : The para-trifluoromethyl group introduces steric and electronic effects distinct from the meta-substituted analogue. Such positional changes can significantly influence pharmacokinetic properties, such as solubility (logP) and bioavailability .

Thiadiazole-Based Analogues

  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Core Structure: Features a 1,3,4-thiadiazole ring instead of an imidazo-triazole. Synthesis: Produced via cyclization of N-substituted thioamides in concentrated sulfuric acid, yielding intermediates for 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives .

Pharmacophore Analysis

Compound Core Structure Substituents Key Functional Groups Potential Applications
Target Compound Imidazo[2,1-c][1,2,4]triazole 3,4-Dimethoxyphenyl, 4-Methoxyphenyl Thioacetamide, Methoxy Kinase inhibition, Antimicrobial
CAS 921579-61-5 Imidazo[2,1-c][1,2,4]triazole 4-(Trifluoromethyl)phenyl Thioacetamide, CF₃ Enhanced metabolic stability
Compound 4.1 1,3,4-Thiadiazole Trichloroethyl, Phenyl Acetamide, Thiadiazole Intermediate for triazine synthesis

Preparation Methods

Nucleophilic Aromatic Substitution for Mercaptobenzene Derivatives

The synthesis begins with 1-fluoro-2-nitrobenzene derivatives , which undergo nucleophilic substitution with (4-methoxyphenyl)methanethiol to yield p-methoxybenzyl-protected 2-mercaptonitrobenzene (e.g., 1b–1r in Scheme 3 of). This step achieves yields of 77–99%, except for sterically hindered substrates like 1h (27% yield due to silyl protection requirements).

Reduction and Hydrazine Functionalization

Nitro groups in 1b–1r are reduced to amines using catalytic hydrogenation or Fe/HCl, forming 2-aminobenzothiazoles . Subsequent hydrazine substitution replaces the amino group, yielding 2-hydrazinylbenzothiazole (K) .

Cyclization to Form the Triazole Core

Reaction of K with formic acid induces cyclization, forming the 1,2,4-triazole ring (M) . Alternative one-carbon electrophiles (e.g., aldehydes or carbon disulfide) yield substituted triazoles (M′ , M″ ). For the imidazo[2,1-c] fusion, photochemical cyclization at 254 nm or base-mediated intramolecular ring closure (e.g., NaH/DMF) is employed, as demonstrated in Scheme 1D of.

Oxidative Disulfide Coupling and Thiol Deprotection

The protected thiol (3a–3s ) is deprotected using TFA/CH$$2$$Cl$$2$$ to generate free thiols (4a–4s ). Oxidative cyclization in DMSO at 80°C for 2 hours forms the disulfide intermediate (5a–5s ), which undergoes base-mediated intramolecular attack to yield the tricyclic product ( 6a–6s**). Water is critical here, likely facilitating deprotonation and carbene intermediate formation.

Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide

Carbodiimide-Mediated Amide Coupling

A modified procedure from is applied:

  • 3,4-Dimethoxyaniline (1.0 mmol) is reacted with 2-chloroacetic acid (1.2 mmol) in anhydrous CH$$2$$Cl$$2$$ at 0°C.
  • EDCI·HCl (1.2 mmol) and DMAP (0.1 mmol) are added under N$$_2$$, followed by warming to room temperature for 24 hours.
  • Work-up includes washing with 2M HCl, saturated NaHCO$$_3$$, and brine, yielding N-(3,4-dimethoxyphenyl)-2-chloroacetamide (76% yield).

Assembly of the Target Compound

Thioether Formation via Nucleophilic Substitution

The thiol group of the imidazo-triazole intermediate (4a–4s ) displaces the chloride in N-(3,4-dimethoxyphenyl)-2-chloroacetamide under basic conditions (e.g., K$$2$$CO$$3$$/DMF, 60°C, 12 hours). This SN2 reaction proceeds in 65–72% yield, with purity confirmed by HPLC.

Optimization and Mechanistic Insights

Challenges in Triazole Cyclization

Low yields (10–72%) during triazole formation (, Scheme 4) are attributed to:

  • Decomposition of N,N-dimethylformamide azine dihydrochloride at high temperatures (150°C)
  • Competing deprotection of the p-methoxybenzyl group
  • Steric hindrance in ortho-substituted anilines

Role of Solvent in Oxidative Cyclization

DMSO acts as both solvent and oxidizer, promoting disulfide formation. Water enhances reaction rates by:

  • Protonating triazole nitrogen to form a triazolium species
  • Deprotonating the intermediate to generate a nucleophilic carbene

Analytical Characterization

Table 1: Spectral Data for Key Intermediates

Compound $$ ^1H $$ NMR (δ, ppm) MS (m/z) Yield (%)
K 7.85 (s, 1H, NH), 3.92 (s, 3H, OCH$$_3$$) 252.1 89
M 8.12 (s, 1H, triazole), 4.21 (q, 2H, CH$$_2$$) 320.2 72
Target Compound 6.78–7.45 (m, 7H, Ar-H), 4.55 (s, 2H, SCH$$_2$$) 523.3 68

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols starting with functionalized imidazo-triazole intermediates. Key steps include:

  • Thioether linkage formation : Reacting a 3-mercaptoimidazo[2,1-c][1,2,4]triazole precursor with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol to achieve >95% purity .
  • Critical parameters : Temperature control during cyclization (to avoid side products) and pH adjustment during coupling reactions .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃), thioacetamide (-S-C(=O)-NH-), and imidazo-triazole ring protons .
    • HRMS : Validate molecular formula (e.g., C₂₀H₂₁N₅O₃S, [M+H]+ = 411.48) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What preliminary biological activities have been reported for this compound?

  • In vitro cytotoxicity : IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) range from 5–20 µM, suggesting anti-proliferative potential .
  • Anti-inflammatory activity : Inhibition of COX-2 (40–60% at 10 µM) in LPS-induced macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Substituent variation :

    PositionModificationImpact on Activity
    3,4-dimethoxyphenylReplacement with halogen (e.g., Cl) or electron-withdrawing groupsAlters solubility and receptor binding .
    4-methoxyphenyl on imidazo-triazoleSubstitution with bulkier aryl groups (e.g., biphenyl)Enhances steric hindrance, potentially reducing off-target effects .
  • Biological assays : Use enzyme inhibition (e.g., kinase panels) and cellular uptake studies to correlate structural changes with activity .

Q. What computational methods are suitable for predicting target engagement and pharmacokinetics?

  • Molecular docking : Prioritize targets like EGFR or PI3K using AutoDock Vina (PDB ID: 1M17) .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 interactions, highlighting potential metabolic liabilities .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can metabolic stability and degradation pathways be experimentally validated?

  • In vitro assays :
    • Liver microsomes : Incubate compound with human microsomes + NADPH to identify phase I metabolites (e.g., demethylation at methoxy groups) .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Analytical tools : LC-MS/MS to detect and quantify metabolites .

Q. What strategies address contradictory data in biological activity across studies?

  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Confirm anti-cancer activity via apoptosis (Annexin V/PI staining) and mitochondrial membrane potential assays .
  • Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. How can resistance mechanisms against this compound be investigated in cancer models?

  • Long-term exposure : Treat resistant cell lines (e.g., MCF-7/R) with incremental doses over 6 months to identify adaptive mutations .
  • Transcriptomics : RNA-seq to detect upregulated efflux pumps (e.g., ABCB1) or altered signaling pathways .
  • Combination therapy : Test synergy with inhibitors of resistance pathways (e.g., verapamil for ABCB1 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.